Panduratin C

Description

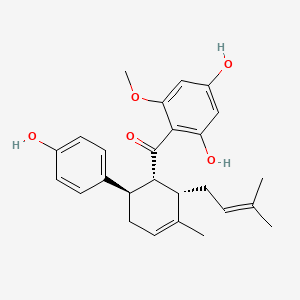

Panduratin C is a cyclohexenyl chalcone derivative isolated from Boesenbergia rotunda (fingerroot), a medicinal plant in the Zingiberaceae family. It belongs to a class of bioactive compounds characterized by a chalcone scaffold fused with a cyclohexenyl moiety, which confers unique pharmacological properties . This compound has been identified alongside other chalcones such as Panduratin A, hydroxypanduratin A, and nicolaioidesin C, primarily in the rhizomes of B. rotunda . While its bioactivity profile is less extensively studied than Panduratin A, this compound demonstrates notable anti-HIV-1 protease activity (IC₅₀ values reported in comparative studies) and antimicrobial properties .

Properties

Molecular Formula |

C26H30O5 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2,4-dihydroxy-6-methoxyphenyl)-[(1R,2S,6R)-6-(4-hydroxyphenyl)-3-methyl-2-(3-methylbut-2-enyl)cyclohex-3-en-1-yl]methanone |

InChI |

InChI=1S/C26H30O5/c1-15(2)5-11-20-16(3)6-12-21(17-7-9-18(27)10-8-17)24(20)26(30)25-22(29)13-19(28)14-23(25)31-4/h5-10,13-14,20-21,24,27-29H,11-12H2,1-4H3/t20-,21+,24-/m1/s1 |

InChI Key |

UDUSGBMXZRNBJM-ZFGGDYGUSA-N |

SMILES |

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=C(C=C3)O |

Isomeric SMILES |

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=C(C=C3)O |

Canonical SMILES |

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=C(C=C3)O |

Synonyms |

(2,4-dihydroxy-6-methoxyphenyl)(3'-methyl-2'-(3''-methylbut-2''-enyl)-6'-(4'''-hydroxyphenyl)cyclohex-3'-enyl)methanone panduratin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The cyclohexenyl chalcones share a core structure consisting of two aromatic rings connected by an α,β-unsaturated ketone system, with a cyclohexenyl ring substitution. Key structural variations among analogs determine their bioactivity:

| Compound | Key Structural Features | Source |

|---|---|---|

| Panduratin C | Cyclohexenyl chalcone with hydroxyl and methoxy groups | Boesenbergia rotunda |

| Panduratin A | Cyclohexenyl chalcone with distinct hydroxylation | B. rotunda |

| Hydroxypanduratin A | Panduratin A derivative with additional hydroxyl group | B. rotunda |

| Nicolaioidesin C | Racemic cyclohexenyl chalcone with varied substituents | Natural sources (unspecified) |

| Cardamonin | Simple chalcone lacking cyclohexenyl moiety | B. rotunda and other plants |

Structural Impact on Activity :

- The hydroxyl and methoxy groups on this compound and A enhance solubility and hydrogen-bonding interactions with biological targets, such as viral proteases .

- Hydroxypanduratin A’s additional hydroxyl group confers stronger anti-HIV-1 protease inhibition (IC₅₀ = 5.6 μM) compared to Panduratin A (IC₅₀ = 18.7 μM) .

- The absence of the cyclohexenyl ring in cardamonin reduces its binding affinity to targets like dengue NS2B/NS3 protease, limiting its antiviral potency compared to Panduratin A .

Pharmacological Activities

Antiviral Activity

- This compound : Exhibits anti-HIV-1 protease activity, though less potent than hydroxypanduratin A .

- Panduratin A : Inhibits dengue NS2B/NS3 protease via interactions with catalytic triad residues (His51, Asp75, Ser135) .

- Hydroxypanduratin A : Superior anti-HIV-1 activity due to enhanced hydrogen bonding with Gly151 and Ser135 .

Anticancer and Anti-Inflammatory Effects

- Panduratin A : Demonstrates dose-dependent cytotoxicity in prostate cancer cells (PC-3, DU-145) by inducing apoptosis and inhibiting cathepsins . It also mitigates colitis in mice by reducing oxidative stress and epithelial damage .

Antimicrobial and Adjuvant Properties

- Panduratin A : Enhances colistin’s antibacterial activity against multidrug-resistant Acinetobacter baumannii by reducing biofilm formation and modulating bacterial gene expression .

- Nicolaioidesin C : Structural similarity to Panduratin A implies possible adjuvant utility, though specific studies are lacking .

Key Research Findings and Gaps

Highlights

- Panduratin A is the most pharmacologically versatile compound, with validated effects in cancer, inflammation, and infectious diseases .

- Hydroxypanduratin A’s superior enzymatic inhibition highlights the role of hydroxylation in enhancing target binding .

- Structural simplification (e.g., cardamonin) reduces efficacy, emphasizing the importance of the cyclohexenyl moiety .

Q & A

What frameworks (e.g., FINER criteria) should guide the prioritization of this compound research questions for grant proposals?

- Methodological Answer :

- FINER Evaluation : Ensure questions are Feasible (e.g., accessible resources), Interesting (novel mechanisms), Novel (understudied targets), Ethical (animal use justified), and Relevant (therapeutic potential) .

- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound dose), Comparison (standard drugs), and Outcomes (apoptosis rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.